2-Naphthol-1,3,4,5,6,7,8-d7

描述

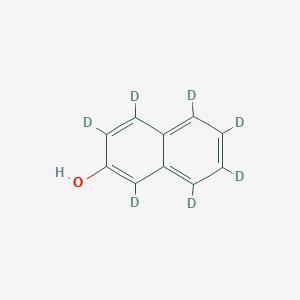

2-Naphthol-1,3,4,5,6,7,8-d7: is a deuterated form of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be achieved through a series of reactions where 2-naphthol is treated with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required .

化学反应分析

Types of Reactions: 2-Naphthol-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form dihydronaphthols.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Produces naphthoquinones.

Reduction: Produces dihydronaphthols.

Substitution: Produces nitro-naphthols and halogenated naphthols.

科学研究应用

Analytical Chemistry

Mass Spectrometry and Chromatography:

2-Naphthol-d7 is extensively utilized as an internal standard in mass spectrometry and gas chromatography analyses. Its stable isotope labeling provides a reliable reference point for quantifying naphthalene metabolites in biological samples. For instance, studies have demonstrated its effectiveness in the simultaneous determination of urinary naphthols (1-naphthol and 2-naphthol) using gas chromatography-mass spectrometry (GC-MS), which is crucial for biological monitoring of occupational exposure to naphthalene .

Biomonitoring:

The compound serves as a biomarker for assessing human exposure to naphthalene and its derivatives. Research has shown that measuring urinary levels of 2-naphthol can provide insights into environmental and occupational exposures to naphthalene, aiding in public health assessments .

Toxicology

Metabolism Studies:

2-Naphthol-d7 is instrumental in studying the metabolic pathways of naphthalene. It allows researchers to trace the biotransformation processes that occur within organisms. For example, studies have indicated that 2-naphthol is a significant metabolite formed via cytochrome P450-mediated oxidation of naphthalene. The use of deuterated forms helps elucidate the metabolic fates and kinetics of these compounds in vivo .

Environmental Toxicology:

In environmental studies, 2-naphthol-d7 has been used to investigate the toxicity and bioaccumulation potential of naphthalene derivatives in aquatic organisms. The stable isotope labeling enhances the sensitivity and specificity of detection methods employed to monitor these compounds in environmental samples .

Case Studies

Study on Allergic Disorders:

A notable study explored the relationship between urinary levels of 2-naphthol and allergic disorders in children. Researchers found significant correlations between elevated levels of this metabolite and increased incidences of allergies, highlighting its potential role as an indicator of environmental health risks .

Toxicokinetic Studies:

Another case study focused on the renal excretion patterns of naphthalene metabolites including 2-naphthol in firefighters exposed to high levels of polycyclic aromatic hydrocarbons (PAHs). The findings underscored the importance of using deuterated standards like 2-naphthol-d7 for accurate assessment of exposure levels and metabolic responses .

作用机制

The mechanism of action of 2-Naphthol-1,3,4,5,6,7,8-d7 involves its role as a carbocation scavenger. It inhibits condensation reactions by capturing carbocations, thus preventing the repolymerization of lignin during biomass processing. This property is particularly useful in the pretreatment of lignocellulosic biomass for biofuel production .

相似化合物的比较

1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at the 1-position.

2-Hydroxyfluorene: A compound with a similar hydroxyl group but a different aromatic structure.

3-Hydroxy-2-naphthoic acid: Another naphthol derivative with additional functional groups.

Uniqueness: 2-Naphthol-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various chemical and biological processes .

生物活性

2-Naphthol-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-naphthol, a compound known for its various biological activities. This article examines the biological activity of this compound through diverse research findings and case studies.

2-Naphthol (C10H8O) is a naphthalene derivative with a hydroxyl group (-OH) at the second position. The deuterated form, this compound (C10D7O), incorporates deuterium atoms in place of hydrogen in specific positions of the molecule. This modification can influence its biological behavior and pharmacokinetics.

1. Antioxidant Properties

Research indicates that 2-naphthol exhibits significant antioxidant activity. A study highlighted that exposure to 2-naphthol correlates with increased oxidative stress markers in children. Specifically, urinary levels of 2-naphthol were positively associated with 8-hydroxydeoxyguanosine (8OHdG) levels—a marker for oxidative damage—suggesting a potential role in oxidative stress-related diseases such as asthma .

2. Mutagenicity and Genotoxicity

In terms of mutagenicity, 2-naphthol has shown inconsistent results across various studies. While it was not mutagenic in several Ames tests (which assess the mutagenic potential using bacterial strains), it did exhibit mutagenic activity when subjected to UV irradiation in aqueous nitrite solutions . These findings suggest that while 2-naphthol may not pose a significant risk under normal conditions, its behavior can change under specific environmental factors.

3. Reproductive and Developmental Toxicity

Toxicological assessments have evaluated the reproductive toxicity of 2-naphthol. In studies involving animal models, there were no observed adverse effects on reproductive capabilities at certain dosages; however, high doses indicated potential impacts on adrenal function and kidney health . These findings necessitate further investigation into the compound's safety profile regarding reproductive health.

Case Study: Allergic Disorders in Children

A significant study analyzed the relationship between environmental exposure to polycyclic aromatic hydrocarbons (PAHs), including 2-naphthol levels in urine samples from children. The study found that higher concentrations of 2-naphthol were linked to increased risks of allergic diseases such as asthma. Specifically, children with urinary concentrations exceeding 1.60 ng/mL had an adjusted odds ratio of 3.14 for developing asthma compared to those with lower levels .

| Urinary Concentration (ng/mL) | Adjusted Odds Ratio for Asthma |

|---|---|

| ≤1.60 | Reference |

| >1.60 | 3.14 (95% CI: 1.34–7.35) |

Case Study: Occupational Exposure

Another case involved workers in industries exposed to naphthalene and its derivatives. Urinary levels of naphthalene metabolites were monitored over time. The findings revealed median urinary concentrations of up to 1100 µg/L for 2-naphthol among workers exposed to high levels of naphthalene . This data underscores the importance of monitoring occupational exposure to prevent potential health risks associated with chronic exposure.

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

属性

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583912 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-54-9 | |

| Record name | (~2~H_7_)Naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78832-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。